Ethyl 4,4-difluoropiperidine-3-carboxylate
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Overview
Description
Ethyl 4,4-difluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C8H13F2NO2 . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13F2NO2/c1-2-13-7(12)6-5-11-4-3-8(6,9)10/h6,11H,2-5H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.65 or 193.19 , depending on whether it is in the hydrochloride form or not. The compound is a powder and should be stored at room temperature or in a freezer .Scientific Research Applications
Molecular Interactions and Receptor Affinity
Ethyl esters like Ethyl 4,4-difluoropiperidine-3-carboxylate have shown a high affinity for specific receptors in the brain. For instance, the ethyl ester of beta-carboline-3-carboxylic acid interacts with benzodiazepine receptors, producing acute behavioral syndromes in animal models. This interaction has implications for understanding anxiety and developing animal models for human anxiety (Ninan et al., 1982).
Antibacterial Applications
Derivatives of carboxylic acid esters, akin to this compound, have been synthesized and evaluated for their antibacterial properties. For instance, certain derivatives protected mice against E. coli and other gram-negative bacterial pathogenic infections, showcasing the potential of these compounds in developing new antibacterial agents (Santilli et al., 1975).
Biochemical Precursor Roles
Ethyl esters and their derivatives often serve as biochemical precursors with significant roles in biological processes. For example, 1-aminocyclopropane-1-carboxylic acid (ACC), a related compound, acts as a precursor to ethylene in plants and has been shown to play a role in plant growth and stress response (Van de Poel & Van Der Straeten, 2014).
Metabolic Effects and Disease Management
Ethyl esters have been studied for their metabolic effects and potential in disease management. For instance, CMPF, a metabolite formed from certain ethyl ester supplements, has shown promise in preventing and reversing steatosis, a type of liver disease, indicating the therapeutic potential of these compounds (Prentice et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
Properties
IUPAC Name |
ethyl 4,4-difluoropiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-2-13-7(12)6-5-11-4-3-8(6,9)10/h6,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZFFPLJSYELAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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